N-(3,4-dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Description
N-(3,4-Dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethoxybenzyl group and a 1,2,4-triazole moiety linked via an acetamide bridge.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-19-11-4-3-10(5-12(11)20-2)6-15-13(18)7-17-9-14-8-16-17/h3-5,8-9H,6-7H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYKUMZVIPFTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C=NC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821729 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Biological Activity
N-(3,4-dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazole derivative has been studied for its potential applications in various therapeutic areas including antiviral, anticancer, and antimicrobial activities. This article explores the biological activity of this compound, synthesizing data from available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H16N4O3
- Molecular Weight : 276.296 g/mol
- CAS Number : 866135-61-7
The compound features a triazole ring which is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.
This compound operates through multiple mechanisms:
- Target Binding : The triazole moiety allows for binding to enzymes and receptors involved in disease pathways.
- Biochemical Pathways : It has been shown to influence several pathways associated with inflammation, cancer progression, and microbial resistance.
Antiviral Activity
Research indicates that triazole derivatives can exhibit antiviral properties. For instance:
- Inhibition of Viral Replication : Compounds similar to this compound have demonstrated efficacy against various viral strains by inhibiting key enzymes required for viral replication .
Anticancer Activity
The anticancer potential of triazoles is well-documented:
- Cytotoxicity Studies : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are also noteworthy:
- Broad-Spectrum Efficacy : Studies have reported that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi .
Case Studies
- Study on Anticancer Effects :
- Antiviral Research :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of acetamide derivatives, particularly those bearing heterocyclic or aromatic substituents.
Substituent-Driven Structural and Functional Differences
Key Insights from Comparative Analysis
Electronic and Steric Effects :
- The 3,4-dimethoxybenzyl group in the target compound likely enhances electron-donating properties compared to halogenated (e.g., 3,4-dichlorophenyl ) or fluorophenyl analogs. This may improve solubility but reduce metabolic stability relative to halogenated derivatives.
- The 1,2,4-triazole moiety, common to all compounds in the table, facilitates hydrogen bonding and metal coordination, critical for biological activity or catalytic applications .
Biological Activity Trends: Antimicrobial Potential: Benzo[d]thiazole derivatives (e.g., 7a–b) exhibit antimicrobial activity, suggesting that the target compound’s triazole-benzyl hybrid structure may share similar properties .
Synthetic Challenges :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
